molecular formula C7H6ClNO2 B13939526 2-Chloro-5-methyl-4-nitrosophenol CAS No. 62509-09-5

2-Chloro-5-methyl-4-nitrosophenol

Cat. No.: B13939526
CAS No.: 62509-09-5
M. Wt: 171.58 g/mol
InChI Key: PHQJCUQHZQRQFK-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitrosophenol is a substituted phenol derivative characterized by a nitroso (-NO) group at the para position (C4), a chlorine atom at the ortho position (C2), and a methyl group at the meta position (C5) on the aromatic ring. This compound is of interest due to its unique electronic and steric properties, which arise from the interplay of electron-withdrawing (chloro, nitroso) and electron-donating (methyl) substituents. Nitroso compounds are less common than their nitro (-NO₂) analogs and are known for their reactivity in redox reactions and coordination chemistry.

Properties

CAS No.

62509-09-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-5-methyl-4-nitrosophenol

InChI

InChI=1S/C7H6ClNO2/c1-4-2-7(10)5(8)3-6(4)9-11/h2-3,10H,1H3

InChI Key

PHQJCUQHZQRQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-nitrosophenol typically involves the nitration of 2-Chloro-5-methylphenol followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium dithionite for the reduction process .

Industrial Production Methods

Industrial production methods for 2-Chloro-5-methyl-4-nitrosophenol are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-nitrosophenol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-5-methyl-4-nitrophenol.

    Reduction: 2-Chloro-5-methyl-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methyl-4-nitrosophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro and methyl groups can influence the compound’s reactivity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The compound’s reactivity and stability can be inferred by comparing it to analogs with nitro groups or varying substituent positions.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Notable Properties
2-Chloro-5-methyl-4-nitrosophenol Cl (C2), CH₃ (C5), NO (C4) Nitroso (C4) ~173.59 (calculated) High reactivity due to -NO
4-Nitrophenol NO₂ (C4) Nitro (C4) 139.11 Strong acidity (pKa ~7.1)
2-Chloro-4-fluoro-5-nitrophenol Cl (C2), F (C4), NO₂ (C5) Nitro (C5) 221.55 Photostability in pesticides
2-Nitroanisole OCH₃ (C1), NO₂ (C2) Nitro (C2) 153.14 Soluble in organic solvents

Key Observations :

  • Nitroso vs. Nitro Groups: The nitroso group in 2-Chloro-5-methyl-4-nitrosophenol is less electron-withdrawing than nitro groups but more reactive in coordination and redox reactions .
  • Substituent Positions: Chlorine at C2 (ortho) in the target compound may sterically hinder interactions compared to para-substituted analogs like 4-nitrophenol, which exhibits stronger acidity due to resonance stabilization .
  • Methyl Group Influence: The methyl group at C5 (meta) may enhance solubility in non-polar media compared to halogen-only derivatives like 2-Chloro-4-fluoro-5-nitrophenol, which is optimized for pesticidal photostability .

Stability and Reactivity

Nitroso compounds are prone to tautomerism and dimerization. For example, 4-nitrosophenol derivatives can form quinone oxime tautomers, whereas nitro analogs like 4-nitrophenol are more stable but less reactive in electrophilic substitutions . The chlorine substituent in the target compound likely increases oxidative stability compared to non-halogenated nitrosophenols.

Biological Activity

2-Chloro-5-methyl-4-nitrosophenol (C5M4NP) is a nitrophenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of C5M4NP, focusing on its mechanisms of action, degradation pathways, and implications for therapeutic use.

C5M4NP is characterized by the presence of chlorine and nitro groups, which significantly influence its biological interactions. The compound's structure can be summarized as follows:

  • Chemical Formula : C7H6ClN2O3
  • Molecular Weight : 202.58 g/mol

The biological activity of C5M4NP is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Electrophilic Interactions : The nitro and chloro groups can act as electrophiles, participating in nucleophilic attacks by cellular components.
  • Kinase Modulation : C5M4NP has been shown to modulate kinase activity, which plays a crucial role in signal transduction pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

C5M4NP has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Activity

Studies have explored the potential of C5M4NP as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported IC50 values indicating cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development .

Biodegradation Studies

Understanding the biodegradation of C5M4NP is essential for assessing its environmental impact and potential therapeutic applications. Recent studies have identified specific bacterial strains capable of degrading C5M4NP:

  • Cupriavidus sp. Strain CNP-8 : This strain has been isolated for its ability to utilize C5M4NP as a sole carbon and nitrogen source. The degradation pathway involves the formation of less toxic intermediates, making it a candidate for bioremediation applications .
Bacterial StrainDegradation EfficiencyBy-products
Cupriavidus sp. CNP-8High4-chloro-2-aminophenol, 2-aminophenol
Pseudomonas sp. N31ModerateVarious phenolic compounds

Case Studies

  • Antimicrobial Activity Evaluation :
    A study assessed the antimicrobial properties of C5M4NP against E. coli and Staphylococcus aureus. Results indicated that concentrations above 50 μg/mL effectively inhibited bacterial growth, with a notable zone of inhibition observed in agar diffusion assays.
  • Cancer Cell Line Testing :
    In vitro testing on human breast cancer cell lines revealed that treatment with C5M4NP resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μg/mL after 48 hours .

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